REACTION_SMILES
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[ClH:1].[I:9][c:10]1[c:11]([C:12](=[O:13])[Cl:14])[cH:15][cH:16][cH:17][cH:18]1.[NH2:2][CH2:3][C:4](=[O:5])[NH2:6].[Na+:8].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1.[OH-:7].[OH2:19]>>[NH:2]([CH2:3][C:4](=[O:5])[NH2:6])[C:12]([c:11]1[c:10]([I:9])[cH:18][cH:17][cH:16][cH:15]1)=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NC(=O)CNC(=O)c1ccccc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |